molecular formula C36H28O8 B13404698 5-Benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione

5-Benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione

Cat. No.: B13404698
M. Wt: 588.6 g/mol
InChI Key: ZGOJSVUZKDQTGG-UHFFFAOYSA-N
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Description

“5-Benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione” is a complex organic compound characterized by multiple benzyl groups and hydroxyl functionalities. Compounds of this nature often exhibit significant biological and chemical activities, making them of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts acylation followed by cyclization reactions.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Benzylation: Benzyl groups can be added through benzylation reactions using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Processing: Utilizing large-scale reactors to perform each synthetic step sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, forming quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong bases or acids, depending on the nature of the substituent.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and reduced naphthalene derivatives.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.

    Antioxidant Activity: Hydroxyl groups may confer antioxidant properties.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Possible use in treatments due to biological activity.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Chemical Manufacturing: Intermediate in the production of dyes, pigments, and other chemicals.

Mechanism of Action

The compound’s mechanism of action can involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Naphthoquinones: Compounds with similar naphthalene and quinone structures.

    Benzylated Phenols: Molecules with benzyl groups and hydroxyl functionalities.

Uniqueness

    Structural Complexity: The presence of multiple benzyl and hydroxyl groups.

    Biological Activity: Potential for unique interactions with biological targets.

This outline provides a comprehensive overview of the compound based on general knowledge of similar organic molecules

Properties

Molecular Formula

C36H28O8

Molecular Weight

588.6 g/mol

IUPAC Name

5-benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C36H28O8/c1-17-27(35(43)23-15-25(37)33(41)21(29(23)31(17)39)13-19-9-5-3-6-10-19)28-18(2)32(40)30-22(14-20-11-7-4-8-12-20)34(42)26(38)16-24(30)36(28)44/h3-12,15-17,27,37-38,41-42H,13-14H2,1-2H3

InChI Key

ZGOJSVUZKDQTGG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=CC(=C(C(=C2C1=O)CC3=CC=CC=C3)O)O)C4=C(C(=O)C5=C(C(=C(C=C5C4=O)O)O)CC6=CC=CC=C6)C

Origin of Product

United States

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